(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid
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Overview
Description
(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a complex aromatic structure, which includes anthracene and biphenyl moieties. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 9-bromo-10-phenylanthracene.
Formation of Aryl Lithium Intermediate: The bromo compound is treated with a strong base, such as n-butyllithium, to form the corresponding aryl lithium intermediate.
Boronic Acid Formation: The aryl lithium intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by hydrolysis to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The aromatic rings can undergo reduction under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Scientific Research Applications
(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): It is used as a building block in the synthesis of blue-emitting materials for OLEDs.
Fluorescent Probes: The compound’s fluorescence properties make it useful in the development of fluorescent probes for biological imaging.
Photon Upconversion: It is employed in triplet-triplet annihilation upconversion systems to enhance the efficiency of light conversion processes.
Mechanism of Action
The mechanism of action of (4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid in its applications involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond . The compound’s fluorescence properties are attributed to the extended conjugation of the aromatic rings, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Similar Compounds
4-Biphenylboronic Acid: Similar in structure but lacks the anthracene moiety.
(10-Phenylanthracen-9-yl)boronic Acid: Similar but does not have the biphenyl group.
9-Anthraceneboronic Acid: Contains the anthracene moiety but lacks the biphenyl and phenyl groups.
Uniqueness
(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid is unique due to its combination of anthracene and biphenyl moieties, which provide enhanced conjugation and unique photophysical properties. This makes it particularly valuable in applications requiring efficient light emission and absorption, such as OLEDs and fluorescent probes .
Properties
Molecular Formula |
C32H23BO2 |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
[4-[10-(4-phenylphenyl)anthracen-9-yl]phenyl]boronic acid |
InChI |
InChI=1S/C32H23BO2/c34-33(35)26-20-18-25(19-21-26)32-29-12-6-4-10-27(29)31(28-11-5-7-13-30(28)32)24-16-14-23(15-17-24)22-8-2-1-3-9-22/h1-21,34-35H |
InChI Key |
GMWSACCOIUBXDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC=CC=C6)(O)O |
Origin of Product |
United States |
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